molecular formula C14H13NO4 B3025271 3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid CAS No. 312317-62-7

3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid

Cat. No. B3025271
CAS RN: 312317-62-7
M. Wt: 259.26 g/mol
InChI Key: CDOHCIHCVLOXNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid (DMFBA) is a synthetic organic compound that has been used in a variety of applications in the scientific and medical fields. DMFBA is an important component of many laboratory experiments, due to its ability to act as a catalyst or inhibitor in various reactions. It is also used in the production of drugs, food additives, and other industrial products.

Scientific Research Applications

Synthesis and Characterization in Chemical Studies

3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid has been utilized in the synthesis and characterization of complex chemical compounds. For instance, it has been involved in the creation of novel ligands and their metal complexes, showing promise in biological applications. These compounds have been characterized using various spectroscopic and analytical techniques, demonstrating unique geometrical structures and potential bioactivity against microbes like Escherichia coli and fungi such as Penicillium sp. Additionally, these studies have highlighted their potential as anticancer agents, especially after testing against specific cancer cell lines like MCF-7, indicating their role in the future development of anticancer drugs (Waheeb et al., 2021).

Antimicrobial and Antifungal Applications

Research has also explored the antimicrobial and antifungal properties of derivatives of 3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid. Schiff bases derived from it have shown promising antibacterial activities against medically significant bacterial strains. This highlights its potential use in the development of new antibacterial agents and underscores the importance of molecular structure, solvent used, and bacterial strain in determining antimicrobial activity (Parekh et al., 2005).

Reactivity and Mechanistic Insights in Organic Chemistry

The compound's derivatives have been subjects in the study of chemical reactivity and mechanisms. For example, their reactions with a series of alicyclic secondary amines have been analyzed, providing insights into their reactivity compared to other similar compounds. Such studies contribute to a deeper understanding of reaction mechanisms, especially concerning zwitterionic tetrahedral intermediates, which are crucial in organic synthesis and pharmaceutical chemistry (Um et al., 2007).

Mechanism of Action

properties

IUPAC Name

3-[(4,5-dimethylfuran-2-carbonyl)amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO4/c1-8-6-12(19-9(8)2)13(16)15-11-5-3-4-10(7-11)14(17)18/h3-7H,1-2H3,(H,15,16)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDOHCIHCVLOXNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC(=C1)C(=O)NC2=CC=CC(=C2)C(=O)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid
Reactant of Route 2
Reactant of Route 2
3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid
Reactant of Route 5
3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid
Reactant of Route 6
3-[(4,5-Dimethyl-2-furoyl)amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.